molecular formula C9H17NO B1627950 1-Isopropyl-piperidine-4-carboxaldehyde CAS No. 280774-04-1

1-Isopropyl-piperidine-4-carboxaldehyde

Cat. No. B1627950
CAS RN: 280774-04-1
M. Wt: 155.24 g/mol
InChI Key: NQCIDPPGMMMYBU-UHFFFAOYSA-N
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Description

“1-Isopropyl-piperidine-4-carboxaldehyde” is used as a reactant for the synthesis of Pim-1 inhibitors, selective GPR119 agonists for type II diabetes, M-tropic (R5) HIV-1 replication inhibitors, HDAC inhibitors, and selective 5-HT6 antagonists .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H17NO . Its molecular weight is 155.24 . It is stored in an inert atmosphere, under -20°C .


Chemical Reactions Analysis

“this compound” is used as a reactant for synthesis of Pim-1 inhibitors, selective GPR119 agonists for type II diabetes, M-tropic (R5) HIV-1 replication inhibitors, HDAC inhibitors, and selective 5-HT6 antagonists . It is also used as a reactant for three-component vinylogous Mannich reactions .


Physical And Chemical Properties Analysis

The physicochemical properties of “this compound” include a high GI absorption, BBB permeant, and it is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.52 cm/s .

Scientific Research Applications

Catalysis in Organic Synthesis

1-Isopropyl-piperidine-4-carboxaldehyde and its derivatives play a significant role in catalysis within organic synthesis. For instance, piperidine-catalyzed reactions are crucial in the Knoevenagel condensation reaction of acetylacetone with benzaldehyde, where piperidine facilitates the elimination step rather than activation of the benzaldehyde electrophile (Dalessandro et al., 2017). Additionally, basic carbons, including piperidine derivatives, have shown effectiveness in the condensation of benzaldehyde and substituted benzaldehydes with ethyl cyanoacetate, a key step in the production of pharmaceuticals like calcium channel blockers (Perozo-Rondón et al., 2006).

Enantioselective Synthesis

Piperidine derivatives, such as 2-piperidino-1,2,2-triphenylethanol, are highly effective catalysts in the enantioselective arylation of aldehydes, producing chiral diarylcarbinols with high enantiomeric excess. This process is vital for creating pharmaceutical compounds with specific stereochemical configurations (Fontes et al., 2004).

Antimicrobial Applications

Some piperidine derivatives demonstrate potential in enhancing the efficacy of antibiotics. Piperine, for example, significantly reduces the minimum inhibitory concentration of ciprofloxacin against Staphylococcus aureus, including methicillin-resistant strains, suggesting a role in inhibiting bacterial efflux pumps (Khan et al., 2006).

Synthetic Chemistry

In synthetic chemistry, piperidine derivatives are valuable in the synthesis of natural and synthetic compounds due to the presence of easily-functionalizable groups like alcohols, making them ideal for enantioselective synthesis (Perdicchia et al., 2015).

Nanomaterials and Catalysis

Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been developed for efficient synthesis of various organic compounds. These nanomaterials demonstrate considerable promise due to their reusability and minimal loss of catalytic activity over multiple cycles (Ghorbani‐Choghamarani & Azadi, 2015).

Perfumery and Fragrance Industry

Piperidine derivatives also find applications in the fragrance industry. For example, heliotropine, synthesized through Oppenauer's oxidation of piperonyl alcohol, is widely used in fragrance and pharmaceutical preparations (Borzatta et al., 2009).

Safety and Hazards

The safety information for “1-Isopropyl-piperidine-4-carboxaldehyde” includes a warning signal word . Its hazard statements are H302-H315-H319-H335 .

Future Directions

Piperidine derivatives have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, these compounds could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .

Biochemical Analysis

Biochemical Properties

1-Isopropyl-piperidine-4-carboxaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive molecules. It interacts with enzymes such as oxalyl chloride and dimethyl sulfoxide during its synthesis . Additionally, it has been used in the synthesis of selective GPR119 agonists, which are important for type II diabetes treatment . The compound’s interactions with these enzymes and biomolecules are crucial for its role in biochemical pathways.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling pathways that are essential for cellular communication and metabolic regulation . These effects are critical for understanding its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor or activator of certain enzymes, leading to changes in gene expression and cellular function . The compound’s ability to interact with enzymes such as oxalyl chloride and dimethyl sulfoxide is central to its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, while higher doses may lead to toxic or adverse effects . Understanding the dosage thresholds is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity Its interactions with enzymes such as oxalyl chloride are critical for its function in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is vital for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, affecting its biochemical interactions and efficacy.

properties

IUPAC Name

1-propan-2-ylpiperidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8(2)10-5-3-9(7-11)4-6-10/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCIDPPGMMMYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591504
Record name 1-(Propan-2-yl)piperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

280774-04-1
Record name 1-(1-Methylethyl)-4-piperidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=280774-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Propan-2-yl)piperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Oxalyl chloride (3.15 ml) was dissolved in 30 ml of dichloromethane, a solution of 3.20 ml of dimethyl sulfoxide in 6 ml of dichloromethane was added thereto at −70° C., the mixture was stirred for 15 minutes, a solution of 2.93 g of (1-isopropyl-4-piperidyl)methanol in 15 ml of dichloromethane was added thereto at −70° C. and the mixture was stirred for 1 hour. After 12.5 ml of triethylamine were added at −70° C., the mixture was raised to room temperature, then water and a saturated aqueous solution of sodium hydrogen carbonate were added and the mixture was extracted with chloroform. The organic layer was dried over anhydrous magnesium sulfate, the solvent was evaporated in vacuo and ethyl acetate was added to the resulting residue. After removing the insoluble matter by filtration, the solvent was evaporated in vacuo to give 1.15 g of 1-isopropylpiperidine-4-carbaldehyde. This compound was used for the next reaction without purification.
Quantity
3.15 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
2.93 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
12.5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 1-isopropylpiperidine-4-methanol (0.40 g, 2.5 mmol) and N-methylmorpholine (0.46 g, 3.8 mmol) in methylene chloride (20 mL) was treated with tetrapropylammonium perruthenate (0.089 g, 0.25 mmol). After 3 h, the mixture was concentrated and the residue purified by column chromatography (SiO2: 10% to 20% methanol:methylene chloride) affording 0.20 g (50%) of the title compound.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.089 g
Type
catalyst
Reaction Step One
Yield
50%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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